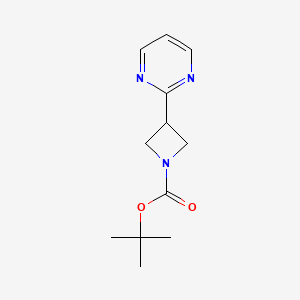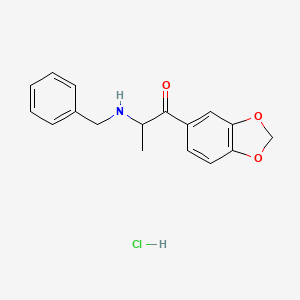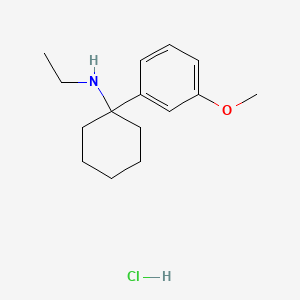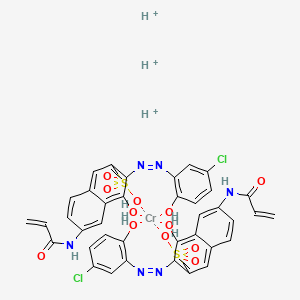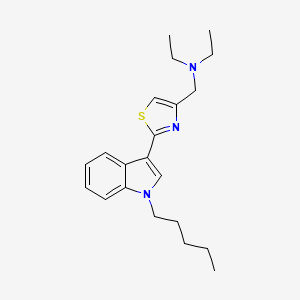
N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine
Vue d'ensemble
Description
“N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine” is a synthetic cannabinoid . It belongs to the substance group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist . The IUPAC name of this compound is N-ethyl-N-((2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methyl)ethanamine .
Molecular Structure Analysis
The molecular formula of this compound is C21H29N3S . The InChI and SMILES strings are as follows :- InChI: InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3
- SMILES: CCCCCN1C=C(C2=NC(CN(CC)CC)=CS2)C3=C1C=CC=C3
Physical And Chemical Properties Analysis
The molecular weight of this compound is 355.5401 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of “N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine”.Applications De Recherche Scientifique
Potential Cannabinoid Receptor Activity : A study involving compounds similar to N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine, seized by German customs, indicates potential cannabinoid receptor activity. These compounds, including N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine, were detected for the first time in Germany with no previous analytical data published (Westphal et al., 2015).
Synthetic Applications in Medicinal Chemistry : The compound's indole structure has been used in the synthesis of various molecules with potential pharmacological effects. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized for potential urease enzyme inhibition, indicating its use in creating therapeutic agents (Nazir et al., 2018).
Potential Antidepressant Properties : Derivatives of N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine have been explored for their antidepressant profile. The behavioral effects induced by these derivatives in mice suggested the possibility of developing antidepressant activity comparable to that of imipramine, a known antidepressant drug (Varvaresou et al., 1998).
Neuroprotective and Anti-Parkinson's Disease Potential : A structure-activity relationship study of similar compounds led to the development of a lead compound with high affinity and full agonist activity at D2 and D3 receptors, showing potential as an anti-Parkinson's disease drug. It also exhibited neuroprotective properties in protecting neuronal PC12 from toxicity (Das et al., 2015).
CNS Depressant Activity Evaluation : Some 3-[(3-Substituted-5-methyl-4-thiazolidinon-2-ylidene)hydrazono]-1H-2-indolinones, structurally related to N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine, were synthesized and evaluated for CNS depressant activity. This includes potential anticonvulsant effects and potentiating effects on pentobarbital-induced hypnosis in mice (Karalı et al., 1998).
Cardiotoxic Effects Evaluation : Research on similar synthetic tryptamines showed cardiotoxic effects such as QT interval prolongation and inhibition of potassium channels, highlighting the importance of evaluating the cardiovascular safety of these compounds (Yoon et al., 2019).
Mécanisme D'action
Target of Action
PTI-1 primarily targets filamin A (FLNA) , a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . It also interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) .
Mode of Action
PTI-1 binds to filamin A, stabilizing the high-affinity interaction of soluble Aβ42 and the α7nAChR . This interaction has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . PTI-1 prevents and reverses the binding of Aβ42 to α7nAChR .
Biochemical Pathways
The interaction of PTI-1 with its targets affects several biochemical pathways. It reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors . PTI-1 also reportedly tamps down Aβ-induced inflammatory cytokine release by blocking filamin recruitment to toll-like receptor 4 .
Pharmacokinetics
It has been tested in clinical trials at doses of 50 mg or 100 mg twice daily, orally . The plasma half-life is reported to be 4.5 hours .
Result of Action
The action of PTI-1 leads to several molecular and cellular effects. It prevents the association of Aβ42 and filamin with α7 receptors in the hippocampus and prefrontal cortex . It also reduces tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation, and restores synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .
Action Environment
It is known that pti-1 is a small molecule that can penetrate the blood-brain barrier in animals , suggesting that it can reach its targets in the central nervous system effectively.
Propriétés
IUPAC Name |
N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLLVFKBKMRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032545 | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400742-46-2 | |
| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PTI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



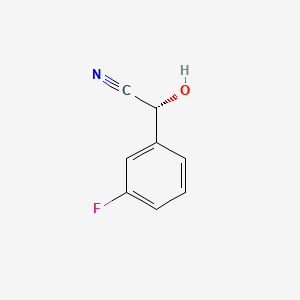



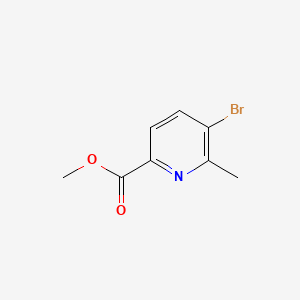
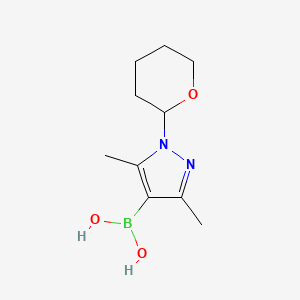
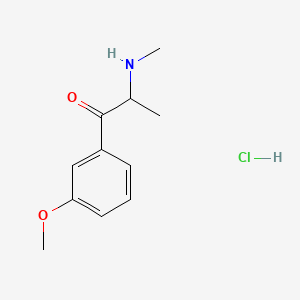
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/no-structure.png)
